REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]([OH:12])=O>C(Cl)Cl>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:8][CH2:9][C:10]2=[O:12]
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Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)CCC(=O)O
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Name
|
polyphosphoric acid
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Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was heated for six hours on the steam bath
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Duration
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6 h
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Type
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CUSTOM
|
Details
|
The solid was collected
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Type
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WASH
|
Details
|
washed with water, and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 7.2 g crude material
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol/water
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2CCC(C2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |